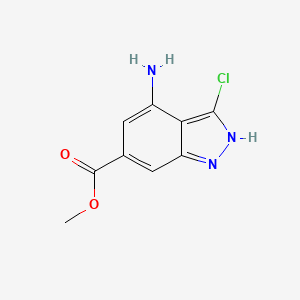

Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate is a compound that is part of a class of molecules known as indazoles, which are heterocyclic aromatic organic compounds containing a pyrazole ring fused to a benzene ring. Indazoles are of significant interest due to their diverse pharmacological activities and their use as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of indazole derivatives can be achieved through various methods. One such method is the intramolecular aliphatic diazonium coupling, as seen in the formation of the methyl ester of 1H-indazole-3-carboxylic acid from o-aminophenylacetic acid . Another approach involves the use of click chemistry, as demonstrated in the synthesis of (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate through a 1,3-dipolar cycloaddition reaction . Although these methods do not directly describe the synthesis of methyl 4-amino-3-chloro-1H-indazole-6-carboxylate, they provide insight into the synthetic strategies that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of indazole derivatives can be characterized using techniques such as X-ray diffraction, as seen in the study of the crystal structure of the methyl ester of 1H-indazole-3-carboxylic acid . This compound was found to crystallize as hydrogen-bonded trimers with a pseudo-threefold axis, indicating the importance of intermolecular interactions in the solid-state structure of indazole derivatives.

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions. For instance, the alkylation of 5-amino-1-methyl-1H-1,2,4-triazole with 1-(1-chloroalkyl)pyridinium chlorides leads to the formation of novel geminal bis(heteroarylium) salts . This reaction showcases the reactivity of the amino group in triazole derivatives, which could be extrapolated to the amino group in indazole derivatives. Additionally, the diazotization of aminopyrimidines to form triazole derivatives further exemplifies the versatility of nitrogen-containing heterocycles in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives can be influenced by their molecular structure. For example, the crystal structure analysis of indazole derivatives can reveal information about their solid-state properties, such as melting points and solubility . The reactivity of these compounds, as seen in their susceptibility to acetylation , also provides insights into their chemical properties, which are crucial for their potential applications in medicinal chemistry and materials science.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis and Characterization :

- A study explored the synthesis, structure, and properties of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate. The research involved detailed spectroscopic analysis and provided insights into the regioselectivity of acetylation processes, highlighting the unique behavior of these compounds under certain conditions (Dzygiel et al., 2004).

Biological Applications

- Antitumor Activity :

- Synthesized indazole derivatives, including those with structural similarities to Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate, have shown potential in antitumor activity. For instance, 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide demonstrated inhibitory effects on the proliferation of A549 and BGC-823 cancer cell lines (Ji et al., 2018).

- Another derivative, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide, was synthesized and tested against HT-29, K562, and MKN45 cancer cell lines, indicating the potential of indazole derivatives in cancer research (Lu et al., 2020).

Chemical Transformations and Analyses

- Photochemistry and Vibrational Spectra Studies :

- Methyl 4-chloro-5-phenylisoxazole-3-carboxylate, a compound with some structural resemblance to the target compound, was analyzed using FTIR spectroscopy in low-temperature matrices. This study provided insights into the conformations and photochemistry of such compounds, contributing to a deeper understanding of their chemical behavior (Lopes et al., 2011).

Propiedades

IUPAC Name |

methyl 4-amino-3-chloro-2H-indazole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2/c1-15-9(14)4-2-5(11)7-6(3-4)12-13-8(7)10/h2-3H,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEIXZDNAUWXPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NNC(=C2C(=C1)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646367 |

Source

|

| Record name | Methyl 4-amino-3-chloro-2H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate | |

CAS RN |

885521-29-9 |

Source

|

| Record name | Methyl 4-amino-3-chloro-2H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.